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FLS-359 Partial Inhibition of SIRT2: A Technical
Support Resource
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information, troubleshooting guides, and frequently asked

questions (FAQs) regarding the experimental implications of the partial inhibition of Sirtuin 2

(SIRT2) by FLS-359.

Frequently Asked Questions (FAQs)
Q1: What is FLS-359 and what is its primary mechanism of action?

A1: FLS-359 is a selective, allosteric inhibitor of the NAD+-dependent deacetylase SIRT2.[1][2]

Biochemical and X-ray structural studies have shown that FLS-359 binds to SIRT2 and

allosterically inhibits its deacetylase activity.[2][3][4] This means it binds to a site distinct from

the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[5]

Q2: What is meant by "partial inhibition" of SIRT2 by FLS-359?

A2: Partial inhibition means that even at saturating concentrations, FLS-359 does not

completely abolish SIRT2's deacetylase activity but reduces it to a lower, residual level.[2] This

is a characteristic of some allosteric inhibitors and may be advantageous for therapeutic
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applications by potentially minimizing host cell toxicity that could arise from complete enzyme

inhibition.[5][6]

Q3: How selective is FLS-359 for SIRT2 over other sirtuins?

A3: FLS-359 is highly selective for SIRT2. In vitro assays have demonstrated that while it

inhibits SIRT2 with a half-maximal inhibitory concentration (IC50) of approximately 3 µM, its

IC50 for SIRT1 and SIRT3 is greater than 100 µM.[2][3]

Q4: What are the key experimental implications of using FLS-359?

A4: The primary experimental implication of using FLS-359 is its broad-spectrum antiviral

activity against both RNA and DNA viruses.[2][3][4] It has been shown to inhibit members of the

coronavirus, orthomyxovirus, flavivirus, hepadnavirus, and herpesvirus families.[2][4] FLS-359
antagonizes viral replication at multiple levels, causing modest reductions in viral RNAs and

DNA, and a significant reduction in infectious progeny.[2][3][7] Other cellular effects include the

hyperacetylation of α-tubulin and the degradation of the oncoprotein c-Myc.[3][5]

Q5: Is the inhibitory effect of FLS-359 dependent on substrate concentration?

A5: The inhibition of SIRT2 by FLS-359 is not highly dependent on the concentration of the

acetylated peptide substrate or NAD+.[2][7] Increasing the concentration of the Ac-H3K9WW

peptide substrate from its Km to 10x Km only resulted in a modest increase in the IC50 value,

which is not consistent with fully competitive inhibition.[2][5] Similarly, varying the NAD+

concentration does not significantly alter the IC50.[3][7]

Q6: Does FLS-359 inhibit other enzymatic activities of SIRT2?

A6: FLS-359 is selective for the deacetylase activity of SIRT2. It has been shown that FLS-359
does not inhibit the demyristoylase activity of SIRT2.[2][5][7]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of FLS-
359.

Table 1: In Vitro Inhibitory Activity of FLS-359
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Target Assay Type Substrate IC50 Reference(s)

SIRT2
Deacetylase

Assay

Ac-H3K9WW

peptide
~ 3 µM [1][2][3]

SIRT1
Deacetylase

Assay

Ac-H3K9WW

peptide
> 100 µM [2][3]

SIRT3
Deacetylase

Assay

Ac-H3K9WW

peptide
> 100 µM [2][3]

SIRT2
Demyristoylase

Assay

Myr-H3K9WW

peptide
> 100 µM [5]

Table 2: Antiviral Activity of FLS-359 against Human Cytomegalovirus (HCMV)

Assay Type Cell Line IC50 Reference(s)

HCMV Spread Assay MRC-5 fibroblasts 0.466 ± 0.203 µM [2][3]

TCID50 Assay MRC-5 fibroblasts
Similar to spread

assay
[2][3]

Table 3: Effect of FLS-359 on SIRT2 Thermal Stability

FLS-359 Concentration
Change in Midpoint
Transition Temperature
(Tm)

Reference(s)

6.25 µM + 1.4°C [2][3]

12.5 µM + 2.0°C [2][3]

Experimental Protocols
1. In Vitro SIRT2 Deacetylase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FLS-359 against

SIRT2.
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Materials:

Recombinant human SIRT2 protein (e.g., SIRT2²⁻³⁸⁹).

FLS-359 compound.

Acetylated peptide substrate (e.g., Ac-H3K9WW).

NAD+.

Assay buffer.

Mass spectrometer for quantification.

Methodology:

Prepare a reaction mixture containing recombinant SIRT2 protein, NAD+, and the

acetylated peptide substrate in assay buffer.

Add varying concentrations of FLS-359 to the reaction mixtures.

Incubate the reactions to allow for deacetylation to occur.

Stop the reaction.

Quantify the amount of deacetylated peptide product using mass spectrometry.[2][3]

Plot the percentage of inhibition against the logarithm of the FLS-359 concentration and fit

the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of FLS-359 to SIRT2 in a cellular context.

Materials:

Cells expressing SIRT2.

FLS-359 compound.
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Lysis buffer.

Equipment for heating samples and performing Western blotting.

Methodology:

Treat cells with either vehicle control or FLS-359.

Lyse the cells and divide the lysate into aliquots.

Heat the aliquots at a range of different temperatures.

Centrifuge the samples to separate aggregated proteins from the soluble fraction.

Analyze the amount of soluble SIRT2 at each temperature by Western blotting.

A shift in the thermal denaturation curve of SIRT2 in the presence of FLS-359 indicates

direct binding.[8] A compound-dependent increase in protein thermal stability

demonstrates engagement.[2]

3. HCMV Spread Assay

Objective: To measure the antiviral activity of FLS-359 against HCMV.

Materials:

MRC-5 human diploid fibroblasts.

Human Cytomegalovirus (HCMV), e.g., TB40/E-mCherry-UL99eGFP.

FLS-359 compound.

Cell culture medium and supplements.

Method for quantifying viral spread (e.g., fluorescence microscopy for GFP-tagged virus).

Methodology:

Plate MRC-5 cells and allow them to reach confluence.
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Infect the cells with a low multiplicity of infection of HCMV.

After viral adsorption, add varying concentrations of FLS-359 to the culture medium.

Incubate the cells for a period that allows for multiple rounds of viral replication and spread

(e.g., 7 days).

Quantify the area of viral spread, for example by measuring the fluorescent area if using a

reporter virus.

Calculate the IC50 value based on the reduction in viral spread at different FLS-359
concentrations.[2][3][7]

Troubleshooting Guide
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Issue Possible Cause(s) Recommended Solution(s)

No or weak inhibition of SIRT2

in vitro.

1. Incorrect assay conditions.2.

Degraded FLS-359

compound.3. Inactive enzyme.

1. Ensure optimal pH,

temperature, and buffer

components for the SIRT2

assay. Verify substrate and

NAD+ concentrations are

appropriate.2. Prepare fresh

stock solutions of FLS-359 and

store them properly.3. Use a

fresh batch of recombinant

SIRT2 and confirm its activity

with a known inhibitor.

Observed phenotype does not

match expected effects of

SIRT2 inhibition (e.g., no

change in α-tubulin

acetylation).

1. Insufficient cellular uptake or

bioavailability of FLS-359.2.

Cell-type specific differences.3.

Off-target effects.4. The

specific substrate is not a

direct target of SIRT2 in your

cell model.

1. Perform a dose-response

experiment to ensure an

effective concentration is being

used. Consider using a

different delivery vehicle if

solubility is an issue.2. The

effects of sirtuin inhibition can

be cell-context dependent.[8]

Validate findings in multiple cell

lines if possible.3. To confirm

on-target effects, use a

structurally different SIRT2

inhibitor or perform SIRT2

knockdown/knockout

experiments to see if the

phenotype is recapitulated.

[8]4. Confirm the SIRT2-

substrate relationship in your

specific cell type using

techniques like co-

immunoprecipitation.[8]

Discrepancy between results

from pharmacological inhibition

1. FLS-359 is a partial inhibitor,

whereas genetic knockdown

causes complete loss of

1. Be aware that partial

inhibition may lead to different

biological outcomes than
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with FLS-359 and genetic

knockdown of SIRT2.

function.2. FLS-359 is acyl-

substrate selective, inhibiting

deacetylation but not other

activities like demyristoylation.

Genetic knockdown ablates all

enzyme activities.[9]3.

Compensatory mechanisms

may be activated in response

to long-term genetic

knockdown that are not

present during acute

pharmacological inhibition.

complete loss of the enzyme.2.

This is a known phenomenon;

for example, FLS-359 inhibits

HCMV replication, while SIRT2

knockdown modestly increases

viral yield.[9] Interpret results in

the context of the specific

enzymatic activities being

modulated.3. Consider using

inducible knockdown systems

for more controlled temporal

analysis.

High background or variability

in the deacetylase assay.

1. Contaminating deacetylase

activity.2. Non-specific binding

of compounds.3. Inconsistent

pipetting or incubation times.

1. Use highly purified

recombinant SIRT2. Include a

control with a pan-HDAC

inhibitor to assess the

contribution of other

deacetylases.2. Run control

experiments without the

enzyme to identify compounds

that interfere with the assay

readout.3. Ensure precise and

consistent experimental

execution.
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Caption: FLS-359 partially inhibits SIRT2, leading to downstream effects.

In Vitro Analysis Cell-Based Analysis

SIRT2 Deacetylase Assay

Determine IC50

Thermal Shift Assay

Confirm Direct Binding

Treat Cells with FLS-359

Western Blot for
Acetylated Tubulin Antiviral Spread Assay

Observe Cellular Phenotype Determine Antiviral IC50

Click to download full resolution via product page

Caption: Workflow for characterizing FLS-359's effects on SIRT2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15585466?utm_src=pdf-custom-synthesis
https://www.dcchemicals.com/coa/COA_DC73349.html
https://www.jci.org/articles/view/158978
https://www.jci.org/articles/view/158978
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pubmed.ncbi.nlm.nih.gov/37317966/
https://pubmed.ncbi.nlm.nih.gov/37317966/
https://www.researchgate.net/figure/FLS-359-binds-SIRT2-selectively-reducing-its-catalytic-activity-A-Structure-of_fig1_371598486
https://www.researchgate.net/figure/Long-term-antiviral-activity-of-FLS-359-following-removal-of-drug-A-Confluent-MRC-5_fig3_371598486
https://www.researchgate.net/publication/371598486_An_allosteric_inhibitor_of_sirtuin_2_deacetylase_activity_exhibits_broad-spectrum_antiviral_activity
https://www.benchchem.com/pdf/Troubleshooting_AGK2_off_target_effects_on_SIRT1_and_SIRT3.pdf
https://www.mdpi.com/1424-8247/17/10/1298
https://www.benchchem.com/product/b15585466#fls-359-partial-inhibition-of-sirt2-and-its-experimental-implications
https://www.benchchem.com/product/b15585466#fls-359-partial-inhibition-of-sirt2-and-its-experimental-implications
https://www.benchchem.com/product/b15585466#fls-359-partial-inhibition-of-sirt2-and-its-experimental-implications
https://www.benchchem.com/product/b15585466#fls-359-partial-inhibition-of-sirt2-and-its-experimental-implications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15585466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

